molecular formula C6H5N3O3 B8442637 2-Amino-3-nitroisonicotinaldehyde

2-Amino-3-nitroisonicotinaldehyde

Cat. No. B8442637
M. Wt: 167.12 g/mol
InChI Key: GZBFOSXZFTWWMZ-UHFFFAOYSA-N
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Patent
US08933228B2

Procedure details

To a suspension of the aldehyde obtained above (850 mg, 5.1 mmol) in MeOH (25 mL) at 0° C. was added sodium tetrahydroborate (190 mg, 5.10 mmol) and the reaction mixture warmed to RT for 2 hr and then quenched by the addition of hydrochloric acid (1 M, 5.0 mL) The mixture was diluted with sat aq. NaHCO3 (40 mL) and was extracted with DCM (80 mL, 6×100 mL). The combined organic extracts were dried and evaporated in vacuo to afford (2-amino-3-nitropyridin-4-yl)methanol as an orange solid (630 mg, 69%); Rt 0.40 min (Method 2); m/z 170 (M+H)+, (ES+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH:7]=[CH:8][N:9]=1)[CH:5]=[O:6].[BH4-].[Na+]>CO>[NH2:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=O)C=CN1)[N+](=O)[O-]
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of hydrochloric acid (1 M, 5.0 mL) The mixture
ADDITION
Type
ADDITION
Details
was diluted with sat aq. NaHCO3 (40 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (80 mL, 6×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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